molecular formula C23H40N4O3S B10920462 N-cyclododecyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

N-cyclododecyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B10920462
M. Wt: 452.7 g/mol
InChI Key: LAPKCQHTAIBFSK-UHFFFAOYSA-N
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Description

N~3~-Cyclododecyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide is a complex organic compound that features a cyclododecyl group, a pyrazole ring, and a piperidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-cyclododecyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Piperidinecarboxamide:

    Coupling Reaction: The final step involves coupling the cyclododecyl group with the sulfonylated pyrazole and the piperidinecarboxamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~3~-cyclododecyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.

Scientific Research Applications

N~3~-cyclododecyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N3-cyclododecyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N~3~-cyclododecyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide: shares similarities with other sulfonylated pyrazole derivatives and piperidinecarboxamide compounds.

    N~3~-cyclododecyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide:

Uniqueness

The uniqueness of N3-cyclododecyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide lies in its structural complexity and the potential for diverse applications. Its combination of a cyclododecyl group, a sulfonylated pyrazole ring, and a piperidinecarboxamide moiety makes it a versatile compound for research and industrial use.

Properties

Molecular Formula

C23H40N4O3S

Molecular Weight

452.7 g/mol

IUPAC Name

N-cyclododecyl-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C23H40N4O3S/c1-19-22(17-24-26(19)2)31(29,30)27-16-12-13-20(18-27)23(28)25-21-14-10-8-6-4-3-5-7-9-11-15-21/h17,20-21H,3-16,18H2,1-2H3,(H,25,28)

InChI Key

LAPKCQHTAIBFSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCCCCCCCCC3

Origin of Product

United States

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